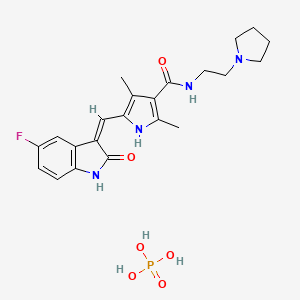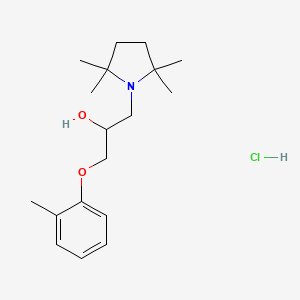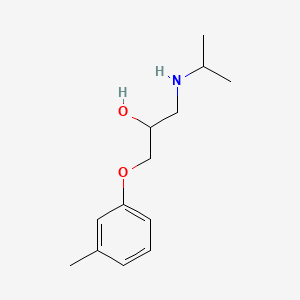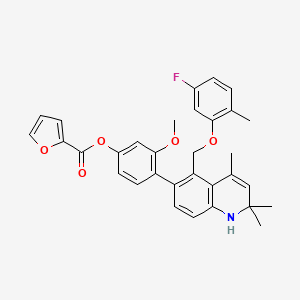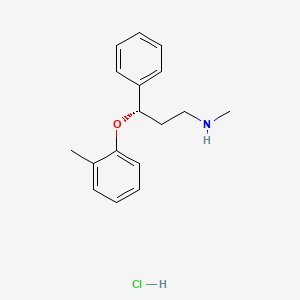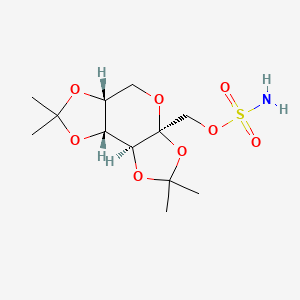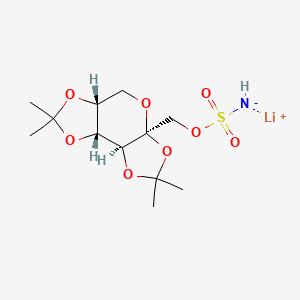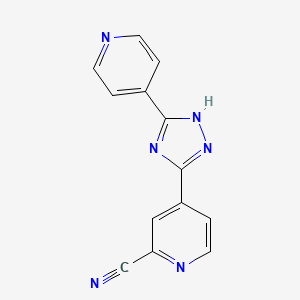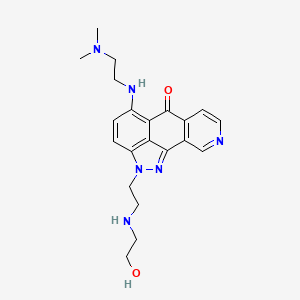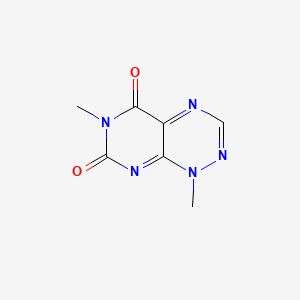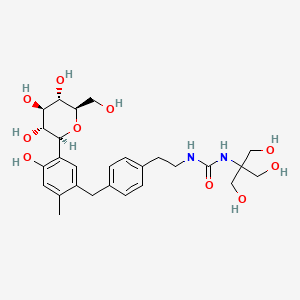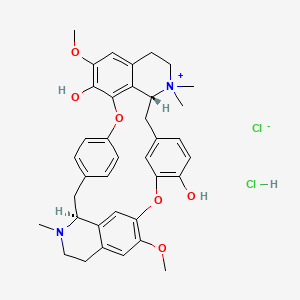
Tubocurarine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is found in various plant species, including Tuberostemonine tuberosum and Stemona japonica. Tubocurarine chloride has gained significant attention due to its potential therapeutic and environmental applications.
Métodos De Preparación
Tubocurarine chloride is synthesized through a series of chemical reactions involving d-tubocurarine chloride pentahydrate, oxycholesterol derivatives, white wax, chlorobutanol anhydrase, and deproteinized peanut oil . The synthetic route involves combining these components in specific proportions to achieve the desired compound. Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Tubocurarine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Tubocurarine chloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, this compound is studied for its potential effects on neuromuscular systems and its ability to relax striated muscles . In medicine, this compound is used as an adjunct to anesthesia to control muscle spasms and provide relaxation during surgical procedures
Mecanismo De Acción
The mechanism of action of Tubocurarine chloride involves its interaction with neuromuscular junctions. This compound acts as a competitive antagonist of acetylcholine at nicotinic receptors, leading to the inhibition of neuromuscular transmission. This results in muscle relaxation and paralysis, which is useful in surgical procedures to control muscle spasms . The molecular targets of this compound include nicotinic acetylcholine receptors, and the pathways involved in its action are related to the inhibition of acetylcholine binding.
Comparación Con Compuestos Similares
Tubocurarine chloride is similar to other neuromuscular blocking agents such as succinylcholine, metocurine, and pancuronium . this compound is unique in its longer duration of action and its ability to provide prolonged muscle relaxation compared to other compounds . Similar compounds include:
- Succinylcholine
- Metocurine
- Pancuronium
- Atracurium
- Vecuronium
These compounds share similar mechanisms of action but differ in their chemical structures, potency, and duration of action.
Propiedades
Número CAS |
57-94-3 |
|---|---|
Fórmula molecular |
C37H42Cl2N2O6 |
Peso molecular |
681.6 g/mol |
Nombre IUPAC |
(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride |
InChI |
InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 |
Clave InChI |
GXFZCDMWGMFGFL-KKXMJGKMSA-N |
SMILES isomérico |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |
SMILES |
C[NH+]1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.[Cl-].[Cl-] |
SMILES canónico |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |
Apariencia |
Solid powder |
melting_point |
Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ |
| 57-94-3 6989-98-6 |
|
Descripción física |
Solid |
Pictogramas |
Acute Toxic |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/ Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/ INSOL IN DIETHYL ETHER /CHLORIDE/ 3.23e-04 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


